Laurinterol

Antibacterial MRSA Drug Resistance

Laurinterol is a marine-derived brominated sesquiterpenoid with validated antibacterial potency (MIC 3.13 µg/mL vs MRSA) and superior ATPase inhibition (IC50 13.42 µM vs Naegleria fowleri, 100-fold lower than furosemide). Its halogen-dependent SAR profile—distinct from debromolaurinterol and aplysin—makes it an indispensable reference standard for medicinal chemistry and NTM screening. Purchase high-purity (≥98%) Laurinterol as a validated positive control or scaffold for Gram-positive antibacterial programs and ATPase-pathway research.

Molecular Formula C15H19BrO
Molecular Weight 295.21 g/mol
Cat. No. B1247104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaurinterol
Synonymslaurinterol
Molecular FormulaC15H19BrO
Molecular Weight295.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)C2(CCC3C2(C3)C)C)O
InChIInChI=1S/C15H19BrO/c1-9-6-13(17)11(7-12(9)16)14(2)5-4-10-8-15(10,14)3/h6-7,10,17H,4-5,8H2,1-3H3/t10-,14+,15+/m1/s1
InChIKeyUGGAHNIITODSKB-ONERCXAPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Laurinterol: A Brominated Marine Sesquiterpene with Quantifiable Bioactivity for Antibiotic-Resistant Pathogen and Neglected Disease Research


Laurinterol (CAS 10539-87-4) is a brominated sesquiterpenoid isolated from marine red algae of the genus Laurencia and from the sea hare Aplysia kurodai [1]. Its molecular formula is C15H19BrO, featuring a distinctive bicyclo[3.1.0]hexane ring system fused to a phenolic moiety with a bromine substituent [2]. Laurinterol is recognized in authoritative databases as a metabolite with experimentally validated roles as an antibacterial agent, an apoptosis inducer, and an EC 3.6.3.9 (Na+/K+-transporting ATPase) inhibitor [3]. It is frequently compared against structurally related analogs including debromolaurinterol, isolaurinterol, allolaurinterol, and aplysin—compounds that share the sesquiterpene core but differ critically in halogenation patterns or stereochemistry, yielding divergent biological profiles.

Why Laurinterol Cannot Be Readily Substituted with Its Dehalogenated or Structurally Similar Analogs


The halogenation pattern of laurinterol—specifically the presence and position of the bromine atom—is a critical determinant of its pharmacological differentiation from closely related sesquiterpenes. Direct head-to-head comparisons reveal that debromolaurinterol, the dehalogenated analog, exhibits markedly different (often superior) potency in certain antiparasitic assays, yet divergent selectivity across other targets [1]. Conversely, against Gram-positive pathogens, laurinterol's antibacterial efficacy is closely tied to its specific brominated structure, and non-halogenated analogs frequently show attenuated or negligible activity against resistant strains . Furthermore, laurinterol's inhibition of the ENA ATPase pump occurs at concentrations two orders of magnitude lower than that of the clinical diuretic furosemide, a quantitative differential effect not extrapolatable to the broader sesquiterpene class [2]. Consequently, substituting laurinterol with a generic 'Laurencia-derived sesquiterpene' would introduce substantial uncertainty in both potency and mechanism-of-action studies.

Quantitative Differential Evidence for Laurinterol in Antimicrobial, Antiparasitic, and Anticancer Applications


Bactericidal Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA) at Low µg/mL Concentrations

Laurinterol demonstrates potent bactericidal activity against multiple strains of MRSA, with a minimum inhibitory concentration (MIC) of 3.13 µg/mL consistently observed across three distinct MRSA strains . This activity is shared with its structural isomer, allolaurinterol, highlighting the functional importance of the halogenated sesquiterpene scaffold. The study also confirmed efficacy against vancomycin-susceptible Enterococcus strains at comparable concentrations (3.13–6.25 µg/mL), underscoring laurinterol's broad Gram-positive antibacterial spectrum.

Antibacterial MRSA Drug Resistance

Antimycobacterial Activity Superior to Imipenem Against Mycobacterium abscessus

In a direct comparative study against nontuberculous mycobacteria (NTM), laurinterol exhibited minimum inhibitory concentration (MIC) values lower than those of the clinical reference drug imipenem, specifically against Mycobacterium abscessus [1]. Laurinterol's activity was evaluated alongside aplysin, another brominated sesquiterpene, across nine M. tuberculosis strains and six NTM species. While the study highlights laurinterol's remarkable effect against M. abscessus, the MIC data relative to imipenem provides a quantifiable advantage for exploring laurinterol as a scaffold for novel NTM therapeutics.

Antimycobacterial NTM Tuberculosis

Selective Induction of Programmed Cell Death in Naegleria fowleri at Single-Digit Micromolar Concentrations

Laurinterol eliminates the lethal amoeba Naegleria fowleri with an IC50 of 13.42 ± 2.57 µM and induces programmed cell death (PCD) characterized by DNA condensation, mitochondrial damage, and ROS production [1]. Crucially, the study established that laurinterol inhibits the ENA ATPase pump at concentrations 100 times lower than the known ATPase inhibitor furosemide. This quantifies a significant mechanistic differentiation: laurinterol is not merely a general cytotoxic agent but a potent, specific inhibitor of a critical ion pump in this neglected pathogen.

Naegleria fowleri Antiparasitic ATPase Inhibitor

Differential Antileishmanial Potency Relative to Structural Analogs

In a comparative evaluation of five sesquiterpenes against Leishmania amazonensis promastigotes, laurinterol demonstrated an IC50 of 34.45 µM [1]. This places its activity between the more potent debromolaurinterol (IC50 12.48 µM) and the less potent aplysin (IC50 54.13 µM). This quantitative ranking highlights that the dehalogenated analog (debromolaurinterol) is approximately 2.8-fold more potent than laurinterol in this specific assay, while laurinterol is roughly 1.6-fold more potent than aplysin. Such data is essential for structure-activity relationship (SAR) studies, as it demonstrates that bromination status has a non-linear, context-dependent impact on antiparasitic efficacy.

Leishmania Antiparasitic Neglected Tropical Disease

High-Impact Research and Development Applications for Laurinterol


Antibacterial Drug Discovery Targeting MRSA and VRE

Given its confirmed MIC of 3.13 µg/mL against multiple MRSA strains and activity against vancomycin-susceptible Enterococcus, laurinterol is an ideal starting point for medicinal chemistry campaigns focused on novel Gram-positive antibacterials. Its potency profile, validated in a 2004 study against 22 human pathogenic bacterial strains, supports its use as a validated positive control or as a scaffold for semi-synthetic derivatization aimed at overcoming resistance .

Nontuberculous Mycobacteria (NTM) Therapeutic Development

Researchers focused on Mycobacterium abscessus and other difficult-to-treat NTM should prioritize laurinterol based on its demonstrated superiority over imipenem in MIC assays. This quantitative advantage, documented in a 2020 Marine Drugs publication, provides a compelling rationale for including laurinterol in screening libraries targeting pulmonary and extrapulmonary NTM infections .

Chemical Biology of ATPase Inhibition and Programmed Cell Death

Laurinterol's ability to inhibit the ENA ATPase pump at concentrations 100-fold lower than furosemide, coupled with its induction of PCD in Naegleria fowleri, makes it a superior chemical probe for studying ATPase-dependent cell death pathways. This application is directly supported by mechanistic data published in Scientific Reports, which quantified both the amoebicidal IC50 (13.42 µM) and the profound ATPase inhibition differential .

Antiparasitic Structure-Activity Relationship (SAR) Studies

The availability of precise comparative IC50 data against Leishmania amazonensis (laurinterol: 34.45 µM; debromolaurinterol: 12.48 µM; aplysin: 54.13 µM) makes laurinterol a critical reference compound in SAR panels. Scientists seeking to understand the role of halogenation in antiparasitic activity will find laurinterol essential for establishing baseline potency in the Laurencia-derived sesquiterpene series, enabling rational design of more potent analogs .

Quote Request

Request a Quote for Laurinterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.